![molecular formula C15H17NO2 B2453540 6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 935279-96-2](/img/structure/B2453540.png)
6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Description
6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, or in short 6,7-DMCPQ, is an organic compound belonging to the group of quinoline carboxylic acids. It is a white crystalline solid with a melting point of 181-182 °C. 6,7-DMCPQ has been studied for its potential applications in various scientific research fields, such as biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Cyclopentaquinolines : A study by Tolstikov et al. (2014) describes the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines through acid-catalyzed three-component cyclocondensation, highlighting the compound's chemical versatility (Tolstikov et al., 2014).
- Ozonides Formation : Research by Tolstikov et al. (2009) and Tolstikov et al. (2011) focused on producing stable ozonides from N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and related compounds, contributing to our understanding of their reactivity and potential applications (Tolstikov et al., 2009), (Tolstikov et al., 2011).
Biological Activity
- Neurotropic Activity : Krainova et al. (2009) synthesized a series of substituted 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, studying their acute toxicity, analgesic activity, and influence on locomotor and exploratory activity, thus revealing the compound's neurotropic potential (Krainova et al., 2009).
Chemical Modifications and Derivatives
- Synthesis of Derivatives : Studies have explored the synthesis of various derivatives of cyclopentaquinolines, such as 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives by Szakonyi et al. (2002), indicating the adaptability of the base compound for creating new molecules with potential applications in different fields (Szakonyi et al., 2002).
Conformational Analysis
- Conformational Studies : Research on the conformational aspects of these compounds, such as the work by Sankaranarayanan et al. (2000) on 4-[1-(phenylsulfonyl)indol-3-yl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, provides insights into their molecular structure and potential interactions (Sankaranarayanan et al., 2000).
properties
IUPAC Name |
6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-8-6-7-12-10-4-3-5-11(10)14(15(17)18)16-13(12)9(8)2/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORZCPZFZNBVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3C=CCC3C(N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
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